

# 4-AcO-EPT dose-response experiments

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## Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

Cat. No.: S11217290

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## Chemical Profile of 4-AcO-EPT

The table below summarizes the known chemical information for 4-AcO-EPT [1] [2].

Property	Description
IUPAC Name	3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-yl acetate [1]
Synonyms	4-Acetoxy-N-ethyl-N-propyltryptamine [1] [2]
Chemical Formula	C <sub>17</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub> [1] [2]
Molecular Weight	288.39 g/mol (or 288.385 exact mass) [1] [2]
Common Salt Form	Fumarate [2]

## Proposed In Vitro Functional Assay Protocol

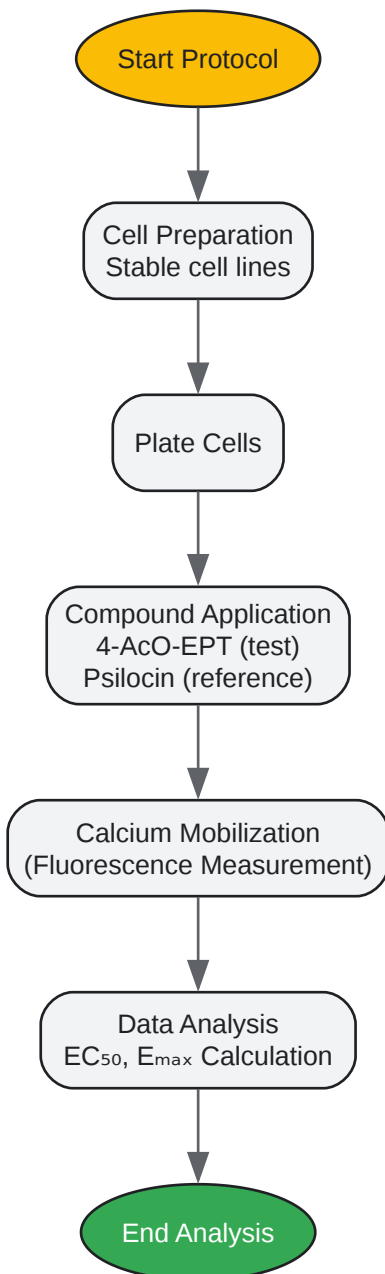
This protocol assesses the functional activity and potency of 4-AcO-EPT at serotonin receptors, based on methodologies used for closely related 4-substituted tryptamines [3].

## Key Materials

- **Cell Line:** HEK-293 or CHO-K1 cells stably expressing human 5-HT<sub>2A</sub>, 5-HT<sub>2B</sub>, or 5-HT<sub>2C</sub> receptors.
- **Assay Kit:** Fluorometric or luminescent intracellular calcium-sensitive dye (e.g., Fluo-4 AM) or a GPCR activation assay.
- **Controls:** Psilocin (primary active metabolite of psilocybin) as a reference agonist, and a known antagonist (e.g., ketanserin for 5-HT<sub>2A</sub>) for validation.

## Experimental Workflow

The following diagram outlines the key stages of the in vitro experimental process:



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## Detailed Procedure

- **Cell Culture and Plating:** Maintain cells in appropriate growth medium. Plate cells into sterile, clear-bottomed 96- or 384-well microplates at a density optimized for the assay (e.g., 20,000-50,000 cells/well for a 96-well plate) and culture for 24 hours to reach ~90% confluency.
- **Dye Loading:** Following manufacturer's instructions, load cells with the calcium-sensitive dye in an assay buffer. Incubate for 30-60 minutes at 37°C protected from light.
- **Compound Preparation:** Prepare a serial dilution of 4-AcO-EPT fumarate in assay buffer to create a concentration range (e.g., from 1 nM to 100 µM, typically 8-12 points). Include a reference agonist (psilocin) and a vehicle control.
- **Compound Application & Measurement:** Using a fluorometric imaging plate reader (FLIPR) or similar instrument, automatically add the compound solutions to the wells and simultaneously measure fluorescence changes in real-time (e.g., every 1-2 seconds for 2-5 minutes).
- **Data Analysis:** For each well, calculate the peak fluorescence response. Normalize the response of 4-AcO-EPT to the maximum response induced by the reference agonist (psilocin). Fit the normalized concentration-response data using a non-linear regression (sigmoidal dose-response model) in software like GraphPad Prism to determine the **EC<sub>50</sub>** (half-maximal effective concentration) and **E<sub>max</sub>** (maximal efficacy).

## Proposed In Vivo Behavioral Assay Protocol

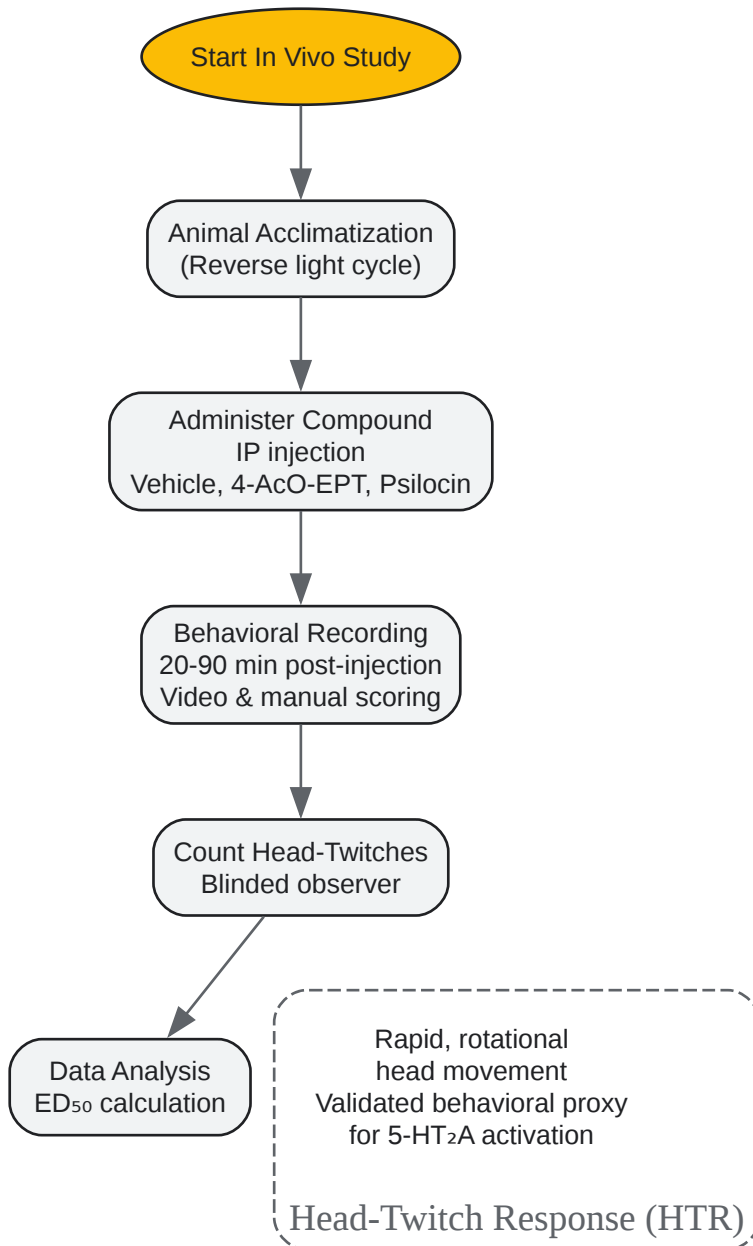
This protocol evaluates 5-HT<sub>2A</sub> receptor activation in vivo using the head-twitch response (HTR) in mice, a standard behavioral proxy for psychedelic effects [3].

## Key Materials

- **Animals:** Male C57BL/6J mice (6–8 weeks old), housed under a reverse light-cycle.
- **Test Substance:** 4-AcO-EPT fumarate.
- **Vehicle:** Isotonic saline or water with 5 mM tartaric acid (for solubility, pH ~5.0) [3].
- **Equipment:** A quiet testing room with observation arenas (e.g., clear plexiglass cages). Video recording equipment and/or manual counting software.

## Experimental Workflow

The diagram below illustrates the in vivo study workflow:



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## Detailed Procedure

- **Animal Husbandry and Acclimatization:** House mice in a controlled environment with a reverse light cycle (lights on at 1900 h, off at 0700 h). Conduct all testing during the dark (active) phase. Allow animals to acclimate to the facility for at least one week prior to testing [3].
- **Drug Preparation and Administration:** Dissolve 4-AcO-EPT fumarate in the chosen vehicle. Prepare a range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, freebase weight). Administer via intraperitoneal (IP) injection at a volume of 5 mL/kg [3]. Include a vehicle control group and a positive control group (e.g., psilocin at 1-3 mg/kg).
- **Behavioral Testing:** Following injection, immediately place each mouse into a clean observation arena. Record behavior for a set period (e.g., 20-90 minutes post-injection). A trained observer, blinded to the treatment groups, should count the number of head-twitches (characteristic rapid rotational head movements) during this period.
- **Data Analysis:** Calculate the total number of head-twitches per animal per session. Compare the mean head-twitch counts across different dose groups using a one-way ANOVA followed by appropriate post-hoc tests. Generate a dose-response curve to determine the **ED<sub>50</sub>** (dose producing 50% of the maximal response).

## Critical Safety & Regulatory Considerations

- **Legal Status:** 4-AcO-EPT is likely considered a controlled substance analogue in many jurisdictions (e.g., under the US Federal Analogue Act), making it illegal to manufacture, distribute, or possess without a DEA research license [4].
- **Safety:** The pharmacological and toxicological profile of 4-AcO-EPT is not fully characterized in humans. All handling and experiments must conform to institutional biosafety and animal use committee guidelines.
- **Prodrug Mechanism:** Based on its structural class, 4-AcO-EPT is hypothesized to be a prodrug for 4-HO-EPT (via deacetylation), similar to the relationship between psilocybin and psilocin [3]. This should be considered when interpreting in vivo data.

## Conclusion and Future Research

This document provides a foundational framework for conducting dose-response experiments with 4-AcO-EPT. The proposed protocols are based on established methods for structurally related tryptamines. Future research should prioritize:

- Confirming the prodrug hypothesis through metabolic studies.
- Comprehensive pharmacokinetic profiling (ADME).
- Investigating functional activity at a broader panel of CNS targets.

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## References

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